![molecular formula C33H40ClN9O4S B14753518 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide CAS No. 1209002-42-5](/img/structure/B14753518.png)
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures that the final product meets the required specifications.
化学反应分析
Types of Reactions
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of catalysts or specific solvents. The choice of reagents and conditions depends on the desired outcome and the specific functional groups involved in the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds. The precise nature of the products can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, allowing researchers to explore new synthetic pathways and develop novel compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to the development of new products and technologies.
作用机制
The mechanism of action of 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes. The precise pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
2-chloro-N,N-dimethylethylamine hydrochloride: This compound shares some structural similarities with 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide and is used in similar applications, such as organic synthesis and chemical research.
1-chloro-2-dimethylaminoethane hydrochloride: Another related compound, used as an intermediate in the synthesis of various organic compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
1209002-42-5 |
|---|---|
分子式 |
C33H40ClN9O4S |
分子量 |
694.2 g/mol |
IUPAC 名称 |
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C33H40ClN9O4S/c1-6-21(18-44)39-33-40-30(29-31(41-33)43(19-36-29)20(2)3)38-22-13-14-25(26(34)17-22)32(45)35-15-16-37-48(46,47)28-12-8-9-23-24(28)10-7-11-27(23)42(4)5/h7-14,17,19-21,37,44H,6,15-16,18H2,1-5H3,(H,35,45)(H2,38,39,40,41)/t21-/m1/s1 |
InChI 键 |
JABARHGOSMRFSR-OAQYLSRUSA-N |
手性 SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
规范 SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


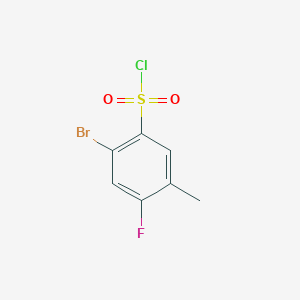
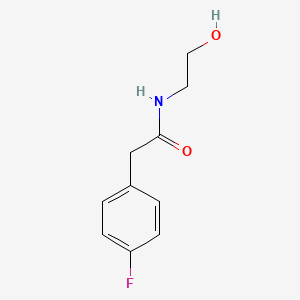
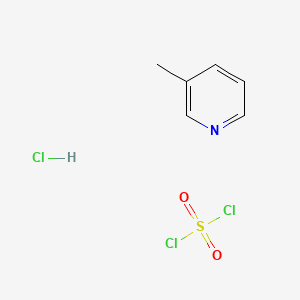
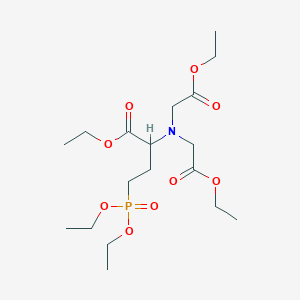
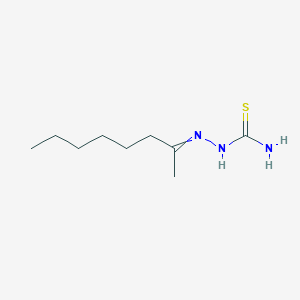
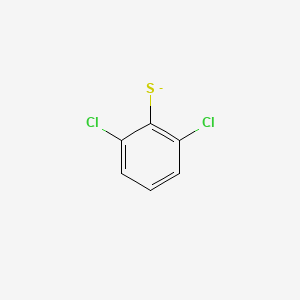
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
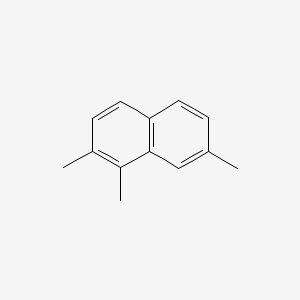
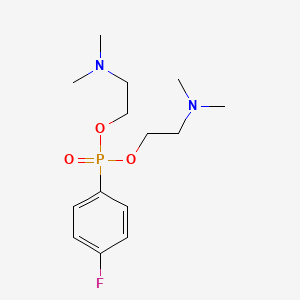
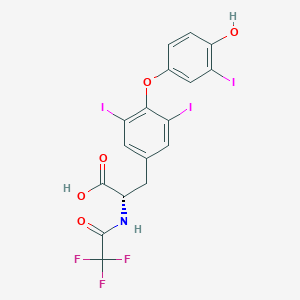


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
